N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea
Description
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea is a substituted isoindole-1,3-dione derivative characterized by a urea functional group (-NH-C(O)-N-CH₃) attached to the aromatic isoindole ring at the 5-position. Its synthesis likely involves coupling reactions between 5-amino-isoindole-1,3-dione derivatives and methyl isocyanate or analogous reagents, followed by purification via crystallization or chromatography .
Properties
CAS No. |
779267-79-7 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(1,3-dioxoisoindol-5-yl)-1-methylurea |
InChI |
InChI=1S/C10H9N3O3/c1-13(10(11)16)5-2-3-6-7(4-5)9(15)12-8(6)14/h2-4H,1H3,(H2,11,16)(H,12,14,15) |
InChI Key |
AUQGQDJMYOGCCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=C(C=C1)C(=O)NC2=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea typically involves the reaction of isoindoline derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea can be contextualized by comparing it to analogous isoindole-1,3-dione derivatives described in the literature. Below is a detailed analysis based on the provided evidence:
Structural and Functional Group Variations
Core Modifications: The target compound shares the isoindole-1,3-dione core with compounds 8c (ZHAWOC5979) and 8d (ZHAWOC5682) from . Compounds 9d (ZHAWOC5683) and 9e (ZHAWOC6021) in retain the isoindole-1,3-dione core but incorporate fluorinated benzyl groups and hydroxyl-pentyloxy-phenylacetamide side chains. These modifications enhance lipophilicity compared to the methylurea group in the target compound .
The methylurea group in the target compound may exhibit weaker electron-withdrawing effects but stronger hydrogen-bond donor/acceptor capacity . Molecular Weight and Solubility: The target compound (estimated molecular weight ~245 g/mol) is lighter than 8c (C₃₄H₃₃N₃O₅, MW 579.65 g/mol) and 8d (C₃₃H₃₀FN₃O₅, MW 603.62 g/mol), suggesting better aqueous solubility. However, the acetamide and benzyloxy groups in 8c/8d may confer enhanced membrane permeability .
Spectroscopic Characterization
- 1H-NMR : The target compound’s urea NH protons would resonate near δ 8–10 ppm (broad), distinct from the acetamide NH signals in 8c (δ 10.2 ppm) and 8d (δ 10.3 ppm). Methyl groups in the urea moiety would appear as singlets near δ 3.0 ppm .
- 13C-NMR : The urea carbonyl (C=O) carbons would resonate near δ 155–160 ppm, compared to acetamide C=O signals in 8c /8d (δ 168–170 ppm) .
Comparative Data Table
Biological Activity
1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The compound can be represented as follows:
Anti-Inflammatory Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. In one study, compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among the tested derivatives, several demonstrated potent inhibition comparable to established anti-inflammatory agents .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 5.0 | Inhibition of iNOS and COX-2 expression |
| Control (1400 W) | 5.0 | Selective iNOS inhibitor |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated across various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| MCF-7 (Breast) | 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 12.5 | Inhibition of proliferation |
| HeLa (Cervical) | 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 10.0 | Induction of apoptosis |
The biological activity of 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating signaling pathways associated with proliferation and apoptosis.
Case Studies
- Anti-inflammatory Study : A study involving RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant reduction in NO production, indicating its potential as an anti-inflammatory agent.
- Anticancer Study : A series of experiments on breast and cervical cancer cell lines showed that the compound effectively reduced cell viability and induced apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
